
1,4-Bis(4-methylstyryl)benzene
概要
説明
1,4-Bis(4-methylstyryl)benzene is a chemical compound with the molecular formula C24H22 and a molecular weight of 310.43 . It is a useful research chemical compound . The compound appears as a white to light yellow to green powder or crystal .
Synthesis Analysis
The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals has been demonstrated using a wet process and a bottom-up reprecipitation technique . The morphology of the nanocrystals was found to be sphere-like with an average particle size of about 60 nm .
Molecular Structure Analysis
The molecular structure of 1,4-bis(4-methylstyryl)benzene has been studied using single-crystal X-ray diffraction, FT-IR, dispersive-Raman, X-ray crystallography 13 C and 1H NMR spectroscopies .
Chemical Reactions Analysis
The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals involves a wet process using a bottom-up reprecipitation technique . The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red shifted, respectively, compared with those of tetrahydrofuran solution .
Physical And Chemical Properties Analysis
1,4-Bis(4-methylstyryl)benzene has a melting point of 291-293 °C and a predicted boiling point of 471.9±40.0 °C . Its density is predicted to be 1.076±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .
科学的研究の応用
Application 1: Optoelectronic Device Applications
- Summary of the Application : 1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications. It has been used in organic field-effect transistors, light-emitting transistors, optically pumped organic semiconductor lasers, and upconversion lasers .
- Methods of Application or Experimental Procedures : The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals involves a wet process using a bottom-up reprecipitation technique. Scanning electron microscopy revealed the morphology of the nanocrystals to be sphere-like with an average particle size of about 60 nm .
- Results or Outcomes : The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red shifted, respectively, compared with those of tetrahydrofuran solution. Powder X-ray diffraction analysis confirmed the crystallinity of the nanocrystals .
Application 2: Scintillator Reagent
- Summary of the Application : 1,4-Bis(2-methylstyryl)benzene is utilized as a scintillator reagent .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not provided in the source .
- Results or Outcomes : The specific results or outcomes for this use are not provided in the source .
Safety And Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
将来の方向性
1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications . Its nanocrystals are expected to be a candidate for a new class of optoelectronic material . Organic single crystals have attracted considerable attention for optoelectronic device applications because of their high stimulated cross-sections, broad and high-speed nonlinear optical responses, and broad tuning wavelength .
特性
IUPAC Name |
1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCASZEAAHJEDAL-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-methylstyryl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

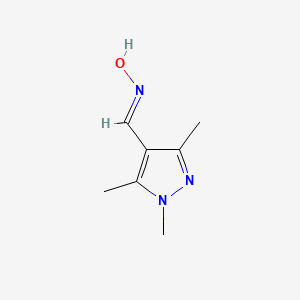

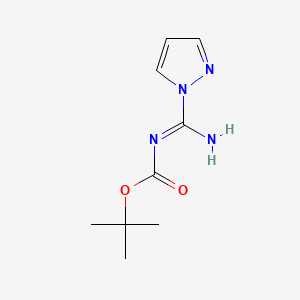

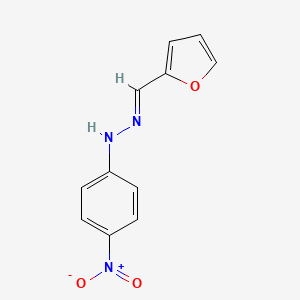

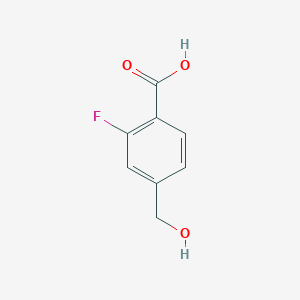
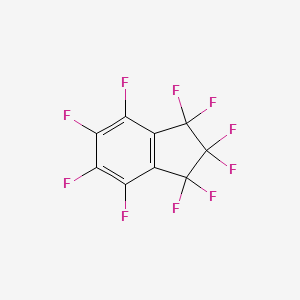
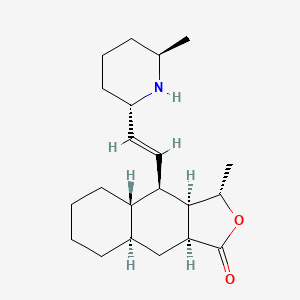


![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)